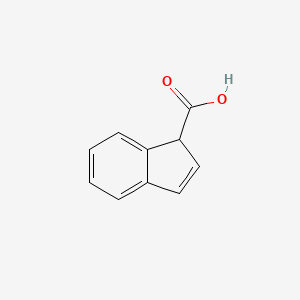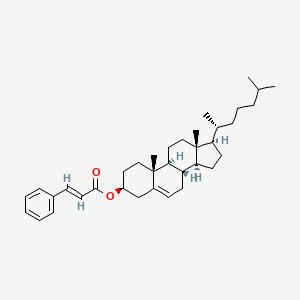
1-Bromo-2-(4-fluorophenethoxy)benzene
Vue d'ensemble
Description
1-Bromo-2-(4-fluorophenethoxy)benzene is a chemical compound with the molecular formula C14H12BrFO. It has a molecular weight of 295.15 . It is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the most common methods for synthesizing this compound is through the reaction of fluorobenzene with bromine . This reaction, known as electrophilic aromatic substitution, involves the substitution of a hydrogen atom in the benzene ring with a bromine atom .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as ab initio HF and Density Functional Theory (B3LYP) calculations . These techniques can provide detailed information about the molecule’s geometry, vibrational frequencies, and other physical properties .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For example, it can undergo electrophilic aromatic substitution reactions, where a benzene ring is attacked by an electrophile, resulting in the substitution of hydrogens .Applications De Recherche Scientifique
Radiosynthesis Applications
One significant application of halogenated benzene derivatives is in radiosynthesis, where they serve as precursors for labeling agents in radiopharmaceuticals. For instance, Namolingam et al. (2001) discussed the preparation of 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue, indicating the role of such compounds in developing bifunctional labeling agents for PET imaging studies Namolingam, Luthra, Brady, & Pike, 2001.
Synthetic Chemistry
In synthetic chemistry, halogenated benzene derivatives are utilized for their reactivity in various organic transformations. Schlosser and Castagnetti (2001) explored the aryne route to generate 1,2-dehydro-(trifluoromethoxy)benzenes from 1-bromo-2-(trifluoromethoxy)benzene, showcasing the synthetic versatility of these compounds in accessing new organofluorine compounds Schlosser & Castagnetti, 2001.
Material Science
In material science, the photoluminescence properties of halogenated benzene derivatives are of interest for developing new materials with specific optical properties. Liang Zuo-qi (2015) synthesized 1-Bromo-4-(2,2-diphenylvinyl)benzene and investigated its fluorescence properties, demonstrating the potential of such compounds in creating materials with aggregation-induced emission (AIE) characteristics Liang Zuo-qi, 2015.
Mécanisme D'action
The mechanism of action for the reactions involving 1-Bromo-2-(4-fluorophenethoxy)benzene typically involves two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Propriétés
IUPAC Name |
1-bromo-2-[2-(4-fluorophenyl)ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c15-13-3-1-2-4-14(13)17-10-9-11-5-7-12(16)8-6-11/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKXRBQTEZPIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263594 | |
| Record name | 1-Bromo-2-[2-(4-fluorophenyl)ethoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494772-45-1 | |
| Record name | 1-Bromo-2-[2-(4-fluorophenyl)ethoxy]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494772-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-[2-(4-fluorophenyl)ethoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


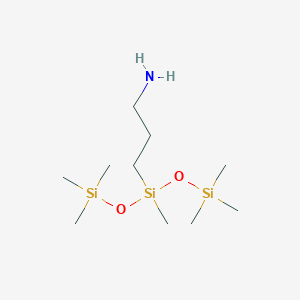
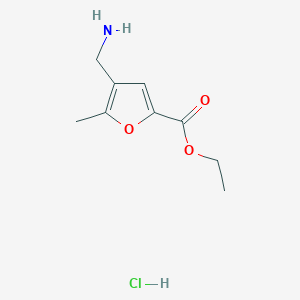

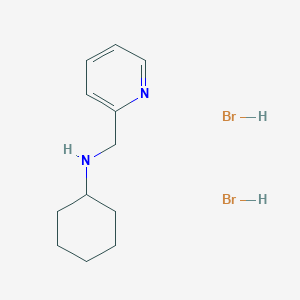


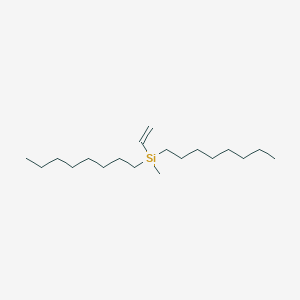
![3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanoic acid](/img/structure/B6593247.png)
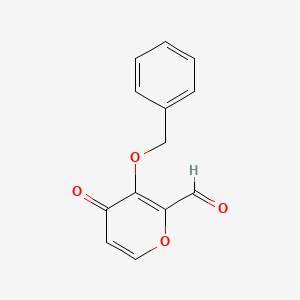
![[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6593272.png)
